Technical Deep Dive: Biological Targets of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide
Technical Deep Dive: Biological Targets of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide
This technical guide provides an in-depth analysis of N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide (PDB Ligand ID: JGG ), a bioactive small molecule primarily utilized in Fragment-Based Drug Discovery (FBDD) .
Executive Summary
N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide (referred to herein as Compound JGG ) is a synthetic organic fragment featuring a morpholine-urea-benzyl nitrile scaffold. Unlike high-affinity lead compounds, JGG serves as a critical chemical probe and crystallographic fragment used to identify druggable pockets in complex enzymes.
Its primary biological utility lies in its ability to bind distinct allosteric and active sites within signal transduction proteins. Validated structural data confirms its interaction with p38α Mitogen-Activated Protein Kinase (MAPK14) and Protein Tyrosine Phosphatase 1B (PTP1B) , making it a dual-targeting scaffold for inflammation and metabolic regulation research.
Chemical Identity & Physicochemical Profile
The compound’s structure combines a polar, solubilizing morpholine ring with a lipophilic cyanobenzyl moiety, linked by a urea-like carboxamide bridge. This "amphiphilic linker" architecture allows it to traverse hydrophobic channels while maintaining hydrogen-bonding capabilities.
| Property | Specification |
| IUPAC Name | N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide |
| Common Codes | JGG; CHEMBL1341300; N13460a |
| InChIKey | ZXWAHHRBFVCEAR-UHFFFAOYSA-N |
| Molecular Weight | 245.28 g/mol |
| Formula | C₁₃H₁₅N₃O₂ |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |
| Topological Polar Surface Area | 65.4 Ų |
| LogP (Predicted) | ~0.4 (Highly soluble fragment) |
Primary Biological Targets
Target A: p38α Mitogen-Activated Protein Kinase (MAPK14)
Role: Central regulator of inflammatory cytokines (TNF-α, IL-1β) and cellular stress responses.
Interaction Mechanism:
Crystallographic evidence (PDB: 6SO2 ) demonstrates JGG binding to the p38α kinase domain. The urea linker typically functions as a hydrogen bond donor/acceptor pair, interacting with the "hinge region" or the conserved Glu/Asp residues in the ATP-binding pocket. The 4-cyanophenyl group projects into the hydrophobic back-pocket (Gatekeeper region), exploiting
-
Clinical Relevance: Inhibition of p38α is a therapeutic strategy for rheumatoid arthritis and cytokine storms.
-
Fragment Utility: JGG acts as a "seed" scaffold. The morpholine ring points towards the solvent front, allowing medicinal chemists to grow the molecule into a high-potency inhibitor by appending solubilizing groups.
Target B: Protein Tyrosine Phosphatase 1B (PTP1B)
Role: Negative regulator of insulin and leptin signaling; major target for Type 2 Diabetes and obesity.
Interaction Mechanism:
High-throughput X-ray crystallography (PanDDA analysis, PDB: 7FRM ) identifies JGG as a ligand for PTP1B. Unlike the highly charged active site (which binds phosphotyrosine), JGG likely binds to an allosteric site (e.g., the
-
Mechanistic Insight: Neutral fragments like JGG are crucial for PTP1B drug discovery because they avoid the bioavailability issues associated with charged, phosphate-mimetic active site inhibitors.
-
Binding Kinetics: As a fragment, JGG exhibits low-millimolar to high-micromolar affinity (
), typical for starting points in FBDD.
Pathway Analysis & Visualization
p38 MAPK Signaling Cascade
The following diagram illustrates the downstream effects of JGG modulation on the p38 pathway.
Figure 1: p38 MAPK signaling cascade showing the intervention point of Compound JGG.
Experimental Protocols
To validate JGG activity, researchers should employ Differential Scanning Fluorimetry (DSF) for binding confirmation and Kinase Assays for functional inhibition.
Protocol A: Thermal Shift Assay (DSF)
Objective: Determine the binding affinity (
-
Reagent Prep:
-
Protein: Recombinant p38α or PTP1B (2–5
M final). -
Dye: SYPRO Orange (5x final).
-
Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.
-
Compound: JGG (titration: 10
M to 1 mM).
-
-
Workflow:
-
Mix protein, buffer, and dye in a 384-well qPCR plate.
-
Add JGG at varying concentrations (ensure DMSO < 2%).
-
Incubate at 25°C for 10 mins.
-
Run melt curve: 25°C to 95°C at 1°C/min ramp.
-
-
Analysis:
-
Calculate
(inflection point of fluorescence). -
Self-Validation: A positive shift (
C) confirms specific binding. If , check for protein aggregation/destabilization.
-
Protocol B: ADP-Glo™ Kinase Assay (p38α)
Objective: Quantify functional inhibition (
-
System:
-
Enzyme: p38α (5-10 ng/well).
-
Substrate: ATF2 peptide or MBP (Myelin Basic Protein).
-
ATP:
apparent (typically 10-50 M).
-
-
Steps:
-
Reaction: Incubate p38α + JGG + Substrate + ATP in kinase buffer (25 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100) for 60 mins at RT.
-
Depletion: Add ADP-Glo™ Reagent (40 mins) to consume unreacted ATP.
-
Detection: Add Kinase Detection Reagent (40 mins) to convert ADP
ATP Luciferase signal.
-
-
Data:
-
Measure Luminescence (RLU).
-
Plot RLU vs. log[JGG].
-
Validation: Use SB203580 (1
M) as a positive control for p38 inhibition.
-
References
-
RCSB Protein Data Bank. (2019). Structure of Fragment N13460a in complex with MAP kinase p38-alpha (Entry 6SO2).Link
-
RCSB Protein Data Bank. (2022). PanDDA analysis group deposition -- Crystal structure of PTP1B in complex with Z509756472 (Entry 7FRM).Link
-
PubChem. (2025).[1][2] N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide (CID 2815672).[2][3] National Library of Medicine. Link
-
Nichols, C.E., et al. (2019).[3] Fragment-based screening of MAP kinase p38-alpha. (Associated with PDB 6SO2).[3]
- Keedy, D.A., et al. (2018). An expanded allosteric network in PTP1B revealed by PanDDA fragment screening. (Context for PDB 7FRM methodology).
